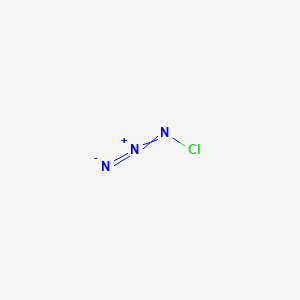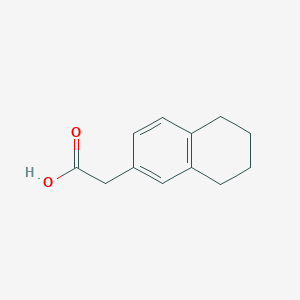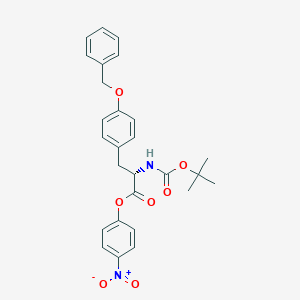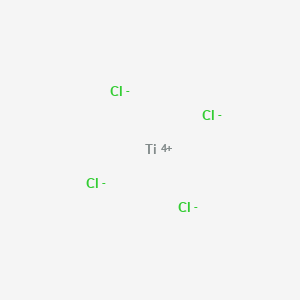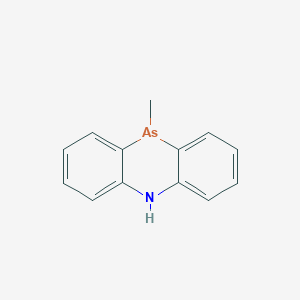
Phenarsazine, 5,10-dihydro-10-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenarsazine, 5,10-dihydro-10-methyl-, is a chemical compound with the molecular formula C12H13AsN2. It is a heterocyclic compound that contains both arsenic and nitrogen in its structure. Phenarsazine has been the subject of scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of phenarsazine is not fully understood. However, studies have shown that phenarsazine works by inhibiting the activity of enzymes that are involved in the production of reactive oxygen species. Reactive oxygen species are highly reactive molecules that can damage cellular components such as DNA, proteins, and lipids. By inhibiting the production of reactive oxygen species, phenarsazine can prevent cellular damage and promote cell survival.
Biochemische Und Physiologische Effekte
Phenarsazine has been shown to have a variety of biochemical and physiological effects. Studies have shown that phenarsazine can induce apoptosis in cancer cells, prevent neuronal cell death, and inhibit the production of reactive oxygen species. Phenarsazine has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using phenarsazine in lab experiments is its potent anti-cancer activity. Phenarsazine has been shown to be effective against a variety of cancer cell lines, making it a promising candidate for further research in the field of cancer therapeutics. Another advantage of using phenarsazine is its neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative diseases.
One of the limitations of using phenarsazine in lab experiments is its potential toxicity. Phenarsazine contains arsenic, which is a highly toxic element. Careful handling and disposal of phenarsazine is necessary to prevent exposure to arsenic. Another limitation of using phenarsazine is its limited solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on phenarsazine. One area of research is the development of more efficient synthesis methods for phenarsazine. Another area of research is the optimization of phenarsazine's anti-cancer activity through the modification of its chemical structure. Additionally, research on the potential use of phenarsazine as a neuroprotective agent in the treatment of neurodegenerative diseases is an area of interest. Finally, further research on the potential toxicity of phenarsazine is necessary to ensure its safe use in lab experiments.
Synthesemethoden
Phenarsazine can be synthesized through a variety of methods. One of the most common methods involves the reaction of 4-methyl-2-nitroaniline with sodium hydride in the presence of arsenic trichloride. The resulting intermediate is then reduced with sodium borohydride to yield phenarsazine. Other methods include the reaction of 2-amino-4-methylphenol with arsenic trichloride and the reaction of 4-methyl-2-nitroaniline with arsenic trioxide.
Wissenschaftliche Forschungsanwendungen
Phenarsazine has been the subject of scientific research due to its potential applications in various fields. One of the most promising applications of phenarsazine is in the field of cancer research. Studies have shown that phenarsazine has potent anti-cancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and prostate cancer. Phenarsazine works by inducing apoptosis, or programmed cell death, in cancer cells.
Another potential application of phenarsazine is in the field of neuroscience. Studies have shown that phenarsazine has neuroprotective effects and can prevent neuronal cell death in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Phenarsazine works by inhibiting the activity of enzymes that are involved in the production of reactive oxygen species, which are known to contribute to neuronal cell death.
Eigenschaften
CAS-Nummer |
10449-86-2 |
|---|---|
Produktname |
Phenarsazine, 5,10-dihydro-10-methyl- |
Molekularformel |
C13H12AsN |
Molekulargewicht |
257.16 g/mol |
IUPAC-Name |
10-methyl-5H-phenarsazinine |
InChI |
InChI=1S/C13H12AsN/c1-14-10-6-2-4-8-12(10)15-13-9-5-3-7-11(13)14/h2-9,15H,1H3 |
InChI-Schlüssel |
BYWLFMQINPBZEI-UHFFFAOYSA-N |
SMILES |
C[As]1C2=CC=CC=C2NC3=CC=CC=C31 |
Kanonische SMILES |
C[As]1C2=CC=CC=C2NC3=CC=CC=C31 |
Synonyme |
5,10-Dihydro-10-methylphenarsazine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




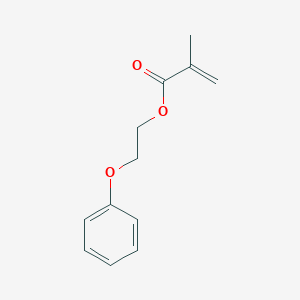
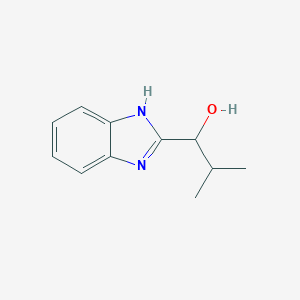
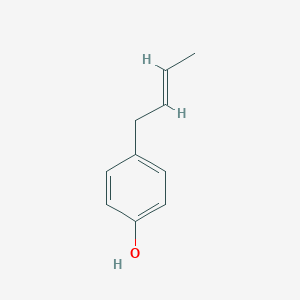
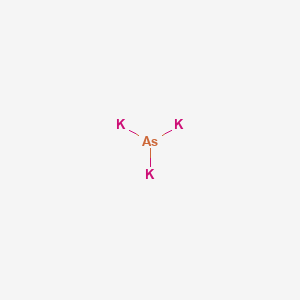

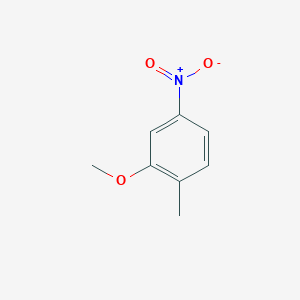
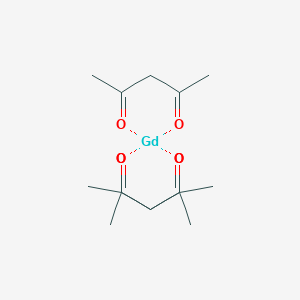
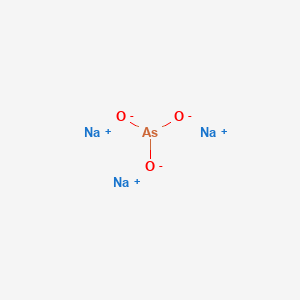
![2-[Bis(2-hydroxyethyl)amino]ethyl acetate](/img/structure/B83170.png)
